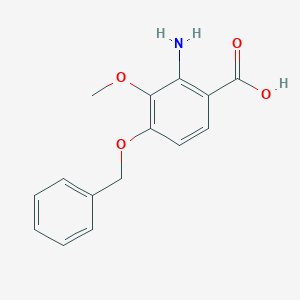

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid

説明

Amino acids and their derivatives are crucial in various biological and chemical processes. They can serve as building blocks for proteins, act as intermediates in metabolic pathways, and exhibit various biological activities .

Synthesis Analysis

The synthesis of amino acid derivatives can be challenging, especially when it involves the introduction of various functional groups. Enantioselective methods, including asymmetric synthesis, are often required .Molecular Structure Analysis

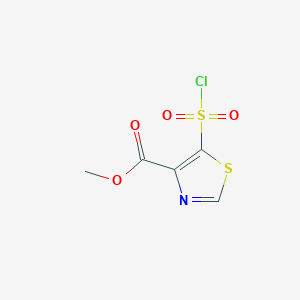

The molecular structure of amino acid derivatives can be complex and diverse, depending on the functional groups present. These structures can be analyzed using various techniques such as X-ray diffraction and spectroscopic methods .Chemical Reactions Analysis

Amino acid derivatives can undergo various chemical reactions, including those involving the amino and active methylene groups next to the carbonyl of the thiazolidin ring .Physical And Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives can be influenced by the presence of various functional groups. For example, the pKa and logD values can provide insights into the compound’s acidity and lipophilicity .科学的研究の応用

Antibacterial Applications

This compound has been studied for its potential in combating bacterial infections. Research indicates that derivatives of this compound can exhibit significant antibacterial activity. For instance, thiazole-based Schiff base compounds, which can be synthesized using similar benzyloxy compounds, have shown good activities against Gram-negative E. coli and Gram-positive S. aureus . This suggests that 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid could be a precursor in synthesizing compounds with antibacterial properties.

Antioxidant Properties

Compounds derived from 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid may also serve as effective antioxidants. The related thiazole-based Schiff base compounds have demonstrated better DPPH radical scavenging potency compared to ascorbic acid, which is a known antioxidant . This indicates a promising avenue for research into the antioxidant applications of this compound.

Enzyme Inhibition

The compound has been utilized in the synthesis of derivatives that act as enzyme inhibitors. For example, kojic acid fused 2-amino-3-cyano-4H-pyran derivatives, which include a benzyloxy component, have been synthesized as tyrosinase inhibitors . These inhibitors can play a crucial role in addressing hyperpigmentation and other skin disorders.

Computational Chemistry

In silico studies have been conducted to predict the binding affinity of synthesized compounds against target enzymes. Compounds with a benzyloxy moiety have shown high binding affinity values, indicating their potential as therapeutic agents . This demonstrates the compound’s relevance in computational drug design.

Green Chemistry

The compound is involved in green chemistry applications. It has been used in green synthesis approaches, employing ZnO nanoparticles as catalysts to synthesize biologically active compounds . This highlights its role in developing environmentally friendly synthetic methods.

Drug Design

Finally, 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid derivatives are valuable in drug design. They have been used to create bioisosteres of leucine moieties in drugs, indicating their importance in the development of new therapeutic compounds .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-amino-3-methoxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-14-12(8-7-11(13(14)16)15(17)18)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFMLBRUBORVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N)C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576499 | |

| Record name | 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid | |

CAS RN |

23938-73-0 | |

| Record name | 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)